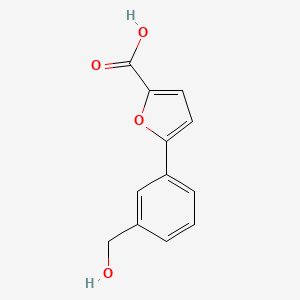

5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid

Description

5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid is an organic compound belonging to the class of furan derivatives It features a furan ring substituted with a hydroxymethyl group and a carboxylic acid group

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

5-[3-(hydroxymethyl)phenyl]furan-2-carboxylic acid |

InChI |

InChI=1S/C12H10O4/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-6,13H,7H2,(H,14,15) |

InChI Key |

UFVUCYUSWZYPOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(O2)C(=O)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate with appropriate reagents to introduce the hydroxymethyl group . Another method includes the use of lithium aluminum hydride as a reducing agent to convert the ester group to a hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. The use of biocatalysts and environmentally friendly solvents is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 5-(3-(Carboxy)phenyl)furan-2-carboxylic acid.

Reduction: 5-(3-(Hydroxymethyl)phenyl)furan-2-methanol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid is , with a molecular weight of approximately 218.21 g/mol. The presence of both the carboxylic acid group and the furan moiety contributes to its reactivity, allowing for various functional modifications, making it a versatile building block in organic synthesis.

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of furan-2-carboxylic acids have shown effectiveness in inhibiting the growth of various bacteria, including Escherichia coli and Bacillus cereus. These studies suggest that this compound may also possess similar antimicrobial capabilities, making it a candidate for developing new antibacterial agents .

- Inflammatory Response Modulation : Preliminary studies indicate that this compound may interact with enzymes involved in metabolic pathways or receptors linked to inflammatory responses. Further research is necessary to elucidate these interactions fully, but the potential for therapeutic applications in treating inflammatory diseases is promising .

- Biocatalysis : The compound's derivatives can be used as substrates for biocatalytic processes, leading to the production of valuable intermediates such as 2,5-furandicarboxylic acid. This application highlights its role in sustainable chemistry, utilizing biological systems for chemical transformations .

Materials Science Applications

- Polymer Chemistry : The unique structural features of this compound make it suitable as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength .

- Coatings and Adhesives : Due to its reactivity, this compound can be used to develop advanced coatings and adhesives with improved performance characteristics. The furan ring can participate in cross-linking reactions, leading to durable materials with specific functionalities .

- Inhibition Studies : A study demonstrated that furan-2-carboxylic acids effectively inhibited bacterial swarming at low concentrations, suggesting potential applications in controlling microbial biofilms . Further investigations into the mechanisms behind this inhibition could pave the way for new antimicrobial treatments.

- Biocatalytic Conversions : Research on the biocatalytic conversion of related compounds has shown promising results in producing high yields of valuable products like 2,5-furandicarboxylic acid using recombinant strains of Escherichia coli. This highlights the potential for biotechnological applications involving this compound as a substrate .

Mechanism of Action

The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various enzymes, enhancing its binding affinity and catalytic efficiency. This interaction can lead to the modulation of specific biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

5-Hydroxymethyl-2-furancarboxylic acid: Similar structure but lacks the phenyl group.

Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Similar structure but contains a methyl ester group instead of a carboxylic acid.

5-Cyano-furan-2-carboxylic acid: Contains a cyano group instead of a hydroxymethyl group.

Uniqueness

5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a phenyl group, which confer distinct chemical and biological properties.

Biological Activity

5-(3-(Hydroxymethyl)phenyl)furan-2-carboxylic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.21 g/mol. The compound features a furan ring and a hydroxymethyl-substituted phenyl group, which contribute to its unique reactivity and biological activity.

Biological Activity

Research into the biological activity of this compound indicates several promising properties:

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown significant activity .

- Anti-inflammatory Effects : Interaction studies indicate that this compound may influence inflammatory pathways by interacting with enzymes and receptors involved in these processes.

- Potential Anticancer Activity : Compounds with similar structures have been evaluated for anticancer properties, showing varying degrees of efficacy against cancer cell lines such as A549 (non-small cell lung cancer). The incorporation of specific substituents can enhance cytotoxic effects, suggesting that further exploration of this compound's derivatives could yield effective anticancer agents .

Research Findings and Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Case Study 1 : A study on derivatives of furanic compounds revealed that the presence of hydroxymethyl groups significantly improved antioxidant activity as measured by DPPH radical scavenging assays. These results suggest that this compound could similarly exhibit strong antioxidant properties .

- Case Study 2 : Research on the enzymatic conversion of 5-hydroxymethylfurfural (HMF), a precursor to this compound, demonstrated that biocatalytic processes could enhance the yield of furan carboxylic acids, including potential derivatives like this compound. This suggests a pathway for synthesizing bioactive compounds from renewable resources .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Hydroxymethyl-2-furoic acid | Main metabolite of HMF; simpler structure | |

| 5-Cyano-furan-2-carboxylic acid | Contains a cyano group; different reactivity | |

| Methyl 5-(3-hydroxyphenyl)-furan-2-carboxylate | Methyl ester derivative; alters solubility and reactivity |

This table highlights how specific functional groups influence the biological activities of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.